molecular formula C11H13NO5S B14639570 Cyclopentyl 4-nitrobenzene-1-sulfonate CAS No. 55215-10-6

Cyclopentyl 4-nitrobenzene-1-sulfonate

Cat. No.: B14639570
CAS No.: 55215-10-6
M. Wt: 271.29 g/mol
InChI Key: LGVAFNFAAYNZGX-UHFFFAOYSA-N
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Description

Cyclopentyl 4-nitrobenzene-1-sulfonate is a sulfonate ester characterized by a para-nitro-substituted benzene ring linked to a sulfonate group esterified with a cyclopentyl moiety. The nitro group at the para position exerts a strong electron-withdrawing effect, enhancing the sulfonate’s leaving group ability in nucleophilic substitution reactions. The cyclopentyl group introduces steric bulk, which may influence reactivity, solubility, and thermal stability.

Properties

CAS No.

55215-10-6

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

cyclopentyl 4-nitrobenzenesulfonate

InChI

InChI=1S/C11H13NO5S/c13-12(14)9-5-7-11(8-6-9)18(15,16)17-10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

LGVAFNFAAYNZGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-nitrobenzene-1-sulfonate typically involves the nitration of cyclopentylbenzene followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves treating the nitro-substituted cyclopentylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products Formed

    Nucleophilic Substitution: Phenolic derivatives.

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the nitro group can participate in redox reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Considerations and Contradictions

  • Steric vs. Electronic Effects : The cyclopentyl group’s steric bulk may reduce reactivity in some contexts, but the nitro group’s electron-withdrawing nature compensates by enhancing leaving group ability.
  • Stability Trade-offs : Cyclopentyl sulfonates may exhibit lower thermal stability than tert-butyl analogs but higher stability than nitrogen-linked cyclopentylamines .
  • Synthetic Challenges : Regioselectivity and yield optimization are critical, as seen in purine syntheses .

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